cis-Diiododiammineplatinum(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-Diiododiammineplatinum(II) (cis-DDP), also known as cisplatin, is a platinum-containing chemotherapy drug that is used to treat a variety of cancers, including testicular, ovarian, and bladder cancer. It is a metal-based compound that has been used since the 1970s, and is one of the most commonly prescribed chemotherapy drugs in the world. Cis-DDP works by causing DNA damage, which leads to cell death and the inhibition of tumor growth. It is also used in combination with other drugs to treat certain types of cancer.

Scientific Research Applications

Molecular Mechanisms in Cancer Therapy

Cis-Diiododiammineplatinum(II), commonly known as cisplatin, has been extensively studied for its role in cancer therapy. Its primary mechanism of action involves crosslinking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and the induction of apoptosis in cancer cells. This makes it effective against a variety of cancers, including carcinomas, germ cell tumors, lymphomas, and sarcomas (Dasari & Tchounwou, 2014).

Systems Biology and Resistance

Cisplatin's efficacy and its role in inducing cellular senescence or mitochondrial apoptosis have been investigated using systems biology approaches. These studies aim to understand the complex circuitries underpinning cisplatin resistance, driving the development of approaches to tackle this clinically relevant problem (Galluzzi et al., 2014).

DNA Interactions and Structural Insights

Research has also focused on understanding how cisplatin interacts with DNA at a molecular level. Nuclear magnetic resonance (NMR) studies have revealed the solution structure of cisplatin-induced DNA cross-links, providing insights into the chemical reactivity and the structural consequences of these cross-links on DNA (Huang et al., 1995).

Impact on Cellular Processes

Cisplatin has been shown to influence various cellular processes. For instance, it induces apoptosis by translocating endogenous Bax in mouse collecting duct cells, highlighting a critical event in apoptosis induced by cisplatin (Lee et al., 2001).

DNA Mutation Specificity

Further studies have examined the specificity of mutations induced by cisplatin in genes, providing insights into its mutagenic potential and binding specificity (de Boer & Glickman, 1989).

Influence on Ribosomal RNA Synthesis

Cisplatin's effect extends to ribosomal RNA synthesis, as it has been shown to block the synthesis of rRNA in vivo, impacting the cellular transcription machinery (Jordan & Carmo-Fonseca, 1998).

Nanotechnology-Based Delivery Systems

Recent advancements include the development of nanotechnology-based drug delivery systems for cisplatin, aiming to overcome limitations like poor solubility, drug resistance, and toxicities (Farooq et al., 2019).

Mechanism of Action

Target of Action

It is known that cisplatin, a similar compound, targets dna in cancer cells

Mode of Action

The mode of action of cis-Diiododiammineplatinum(II) involves isomerization under the influence of ionizing radiation . This process occurs more readily and at lower values of absorbed doses than decomposition with liberation of the metal . The isomerization process is more efficient in cis-Diiododiammineplatinum(II) than in cis-dichlorodiammineplatinum(II), possibly due to the higher trans influence of the iodo group compared to the trans influence of chlorine .

Pharmacokinetics

It is known that similar platinum-based compounds, like cisplatin, are primarily excreted through the kidneys

Result of Action

The result of the action of cis-Diiododiammineplatinum(II) involves the isomerization of the cis-diammine to the trans form under certain conditions . This process begins to occur at a value of absorbed doses greater than 200 Mrad . The UV spectra of the cis and trans forms of diiododiammineplatinum differ in the number and position of the absorption bands and their intensity .

Action Environment

The action of cis-Diiododiammineplatinum(II) is influenced by environmental factors such as temperature and ionizing radiation . The isomerization process occurs more readily under less rigorous conditions of irradiation (at a lower integral dose and dose rate) . Moreover, this process should evidently occur at a higher rate .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of cis-Diiododiammineplatinum(II) involves the reaction between platinum(II) chloride and ammonium iodide in the presence of a reducing agent to form cis-Diamminedichloroplatinum(II), which is then reacted with excess iodide ions to form cis-Diiododiammineplatinum(II).", "Starting Materials": [ "Platinum(II) chloride", "Ammonium iodide", "Reducing agent (such as sodium borohydride)", "Water" ], "Reaction": [ "Step 1: Dissolve platinum(II) chloride and ammonium iodide in water to form a clear solution.", "Step 2: Add a reducing agent (such as sodium borohydride) to the solution while stirring.", "Step 3: Heat the solution to 60-70°C and stir for 2-3 hours to allow the reaction to occur.", "Step 4: Filter the resulting precipitate and wash with water to remove any impurities.", "Step 5: Dissolve the precipitate in water and add excess iodide ions.", "Step 6: Heat the solution to 60-70°C and stir for 2-3 hours to allow the reaction to occur.", "Step 7: Filter the resulting precipitate and wash with water to remove any impurities.", "Step 8: Dry the resulting cis-Diiododiammineplatinum(II) precipitate and store in a dry place." ] } | |

| 15978-93-5 | |

Molecular Formula |

H6I2N2Pt |

Molecular Weight |

482.95 g/mol |

IUPAC Name |

azane;diiodoplatinum |

InChI |

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI Key |

PNCHTLQBARZRSO-UHFFFAOYSA-L |

SMILES |

N.N.I[Pt]I |

Canonical SMILES |

N.N.I[Pt]I |

| 15978-93-5 15978-94-6 |

|

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

15978-94-6 |

synonyms |

cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can cis-Diiododiammineplatinum(II) form binuclear complexes, and what insights do these complexes offer?

A2: Yes, cis-Diiododiammineplatinum(II) readily forms binuclear complexes with other platinum compounds. For instance, reacting it with Pt(NH3Cl)2 or K2[PtCl4] yields binuclear platinum(II) complexes bridged by two iodide ligands. [] Reacting it with platinum(II) trans-diammines like Pt(NH3)2X2 (where X can be Cl or I) results in binuclear complexes with a single iodide bridge. [] Studying these binuclear complexes, particularly those with mixed valency (synthesized by reacting with platinum(IV) compounds), provides valuable information about platinum's coordination chemistry and potential for forming diverse structures. []

Q2: How does cis-Diiododiammineplatinum(II) behave under ionizing radiation, and what are the implications?

A3: Studies have shown that polycrystalline cis-Diiododiammineplatinum(II) undergoes isomerization when exposed to ionizing radiation. [] This finding is significant as it highlights the potential impact of radiation on the stability and properties of this compound, especially in contexts where it might be exposed to radiation, such as certain medical imaging techniques or specific industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

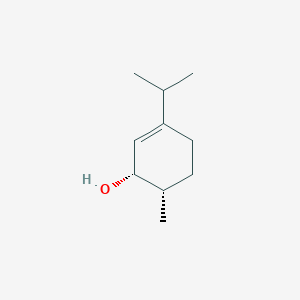

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

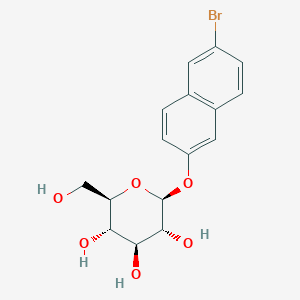

![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)

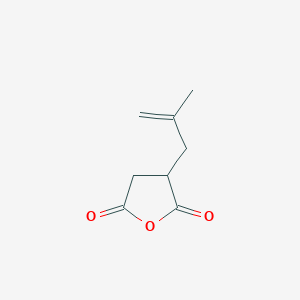

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)